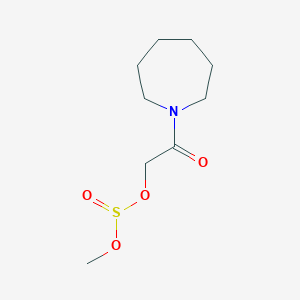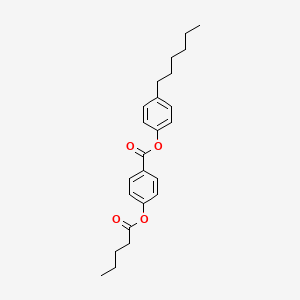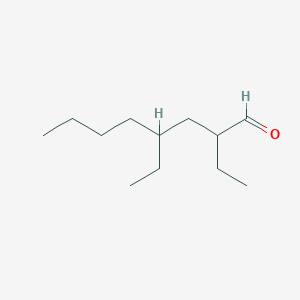
Octanal, 2,4-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanal, 2,4-diethyl- is an organic compound belonging to the aldehyde family. It is characterized by the presence of an aldehyde functional group (-CHO) attached to an octane chain with two ethyl groups at the 2nd and 4th positions. This compound is known for its distinct odor and is often used in fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octanal, 2,4-diethyl- typically involves the oxidation of the corresponding alcohol, 2,4-diethyl-1-octanol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of Octanal, 2,4-diethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts such as platinum or palladium on carbon can also enhance the efficiency of the oxidation process .
Análisis De Reacciones Químicas
Types of Reactions
Octanal, 2,4-diethyl- undergoes several types of chemical reactions, including:
Nucleophilic Addition: The carbonyl group in Octanal, 2,4-diethyl- is susceptible to nucleophilic addition reactions, forming hemiacetals and acetals in the presence of alcohols and acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), potassium dichromate (K2Cr2O7)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophilic Addition: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid, hydrochloric acid)
Major Products
Oxidation: 2,4-diethyl-octanoic acid
Reduction: 2,4-diethyl-1-octanol
Nucleophilic Addition: Hemiacetals and acetals
Aplicaciones Científicas De Investigación
Octanal, 2,4-diethyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Octanal, 2,4-diethyl- involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Octanal, 2,4-diethyl- can be compared with other similar aldehydes:
Octanal: Lacks the ethyl groups at the 2nd and 4th positions, resulting in different chemical and physical properties.
2,4-Dimethyl-4-octanol: The corresponding alcohol, which can be oxidized to form Octanal, 2,4-diethyl-.
Hexanal: A shorter chain aldehyde with different odor characteristics and reactivity.
Conclusion
Octanal, 2,4-diethyl- is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it an important molecule in organic synthesis, biological research, and industrial applications.
Propiedades
Número CAS |
55877-08-2 |
|---|---|
Fórmula molecular |
C12H24O |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
2,4-diethyloctanal |
InChI |
InChI=1S/C12H24O/c1-4-7-8-11(5-2)9-12(6-3)10-13/h10-12H,4-9H2,1-3H3 |
Clave InChI |
JANNLFXZQKAKEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC(CC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


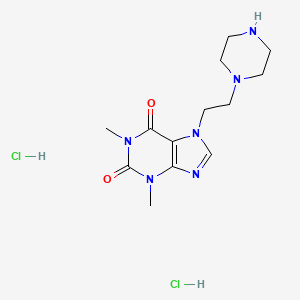
![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)
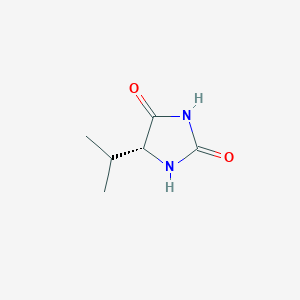

![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)
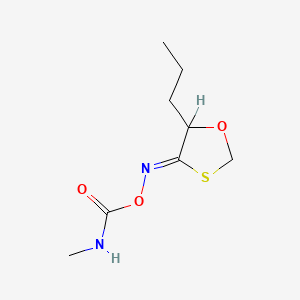
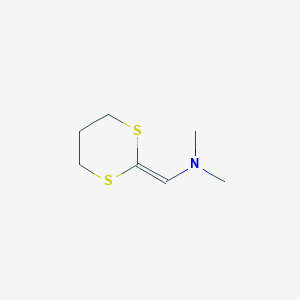
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)
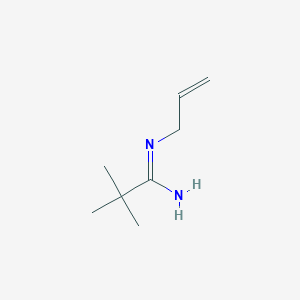

![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)
